A Technical Guide to 7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3): Properties, Synthesis, and Applications
A Technical Guide to 7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3): Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, CAS 218595-22-3. It is a spirocyclic heterocyclic compound featuring a unique three-dimensional structure that makes it a valuable building block in modern medicinal chemistry. This guide details its chemical and physical properties, offers insights into its analytical characterization, discusses potential synthetic strategies based on related isomers, and outlines its applications in drug discovery. Safety and handling protocols are also provided for researchers and laboratory professionals.
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the pursuit of novel therapeutics, medicinal chemists increasingly turn to complex, three-dimensional molecular architectures to improve compound properties and explore new chemical space. Spirocyclic scaffolds, where two rings share a single common atom, are at the forefront of this effort.[1] Their inherent rigidity and three-dimensionality offer significant advantages over traditional flat, aromatic structures.[1]
The incorporation of spiro-systems, such as the 7-Oxa-4-azaspiro[2.5]octane core, can favorably modulate key physicochemical properties.[1] These scaffolds increase the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with higher success rates in clinical development. This structural complexity can lead to improved aqueous solubility, enhanced metabolic stability, and refined selectivity for biological targets, ultimately producing safer and more effective drug candidates.[1] 7-Oxa-4-azaspiro[2.5]octane hydrochloride represents a versatile entry point into this valuable class of compounds.[2]
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. 7-Oxa-4-azaspiro[2.5]octane hydrochloride is defined by a specific set of identifiers and properties.
Caption: Chemical structure of 7-Oxa-4-azaspiro[2.5]octane hydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 218595-22-3 | [3][4][5][6] |
| Molecular Formula | C₆H₁₁NO·HCl or C₆H₁₂ClNO | [3][4] |
| Molecular Weight | 149.62 g/mol | [4][5][6] |
| IUPAC Name | 7-oxa-4-azaspiro[2.5]octane hydrochloride | [4] |
| SMILES | C1COCC2(CC2)N1.Cl | [4] |
| InChI Key | CSEXKWFDRVXMFU-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [3][7] |
| Purity | ≥95% - 98% (Typical commercial grades) | [3][4][6] |
| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated place. | [3][4][8] |
| Solubility | Data not publicly available. | [5] |
| Melting Point | Data not publicly available. | [5] |
| Boiling Point | Data not publicly available. |[5] |
Note: Key experimental data such as solubility, melting point, and boiling point are not consistently reported in publicly available safety data sheets or supplier specifications.[5]
Spectroscopic and Structural Characterization
While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. The choice of method is driven by the need to confirm molecular weight, connectivity, and the unique spirocyclic conformation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique to confirm the elemental composition. For 7-Oxa-4-azaspiro[2.5]octane, the expected exact mass of the protonated free base ([M+H]⁺) is 114.0919 g/mol . Ion mobility-mass spectrometry can provide further structural information through the measurement of the Collision Cross Section (CCS). While experimental data is lacking, computational predictions offer valuable reference points.
Table 3: Predicted Collision Cross Section (CCS) Data for the Free Base (C₆H₁₁NO)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 114.09134 | 126.5 |
| [M+Na]⁺ | 136.07328 | 134.4 |
| [M+NH₄]⁺ | 131.11788 | 143.0 |
Data is computationally predicted and sourced from PubChemLite.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise connectivity and stereochemistry. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives highlights the power of this technique.[10]
-
¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. Protons on the six-membered ring would appear as diastereotopic multiplets. The cyclopropane protons would likely resonate in the upfield region (approx. 0.5-1.5 ppm). Analysis of homonuclear coupling constants (J-values) is critical for determining the relative configuration and preferred chair-like conformation of the morpholine ring.[10]
-
¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry. The spiro-carbon would be a key quaternary signal.
-
¹⁵N NMR: For advanced studies, ¹⁵N NMR could confirm the chemical environment of the nitrogen atom.[10]
The causality behind this detailed analysis is to ensure that the correct isomer has been synthesized and to understand its conformational preferences, which directly impacts how it will interact with biological targets.
Synthesis and Reactivity
Exemplary Synthetic Workflow for a Related Scaffold
Caption: Exemplary 4-step synthesis workflow for a related oxa-azaspiro[2.5]octane scaffold.[11]
Methodology:
-
Starting Material: The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate.[11]
-
Substitution: The hydroxyl group is first substituted, likely by converting it into a better leaving group (e.g., tosylate or halide) and reacting it with an appropriate amine precursor.
-
Hydrogenation: A hydrogenation step is employed, likely to reduce a protecting group or another functional handle introduced in the previous step.[11]
-
Cyclization: An intramolecular cyclization reaction forms the six-membered heterocyclic ring.
-
Reduction: A final reduction step, for instance of an amide or ester functional group within the ring, yields the final spirocyclic amine.[11]
This route is described as having an ingeniously designed route, simple operation, mild conditions, and high yield, making it suitable for industrial application.[11] The reactivity of 7-Oxa-4-azaspiro[2.5]octane is dominated by its secondary amine, which serves as a nucleophilic handle for subsequent derivatization via acylation, alkylation, or arylation, enabling its use as a versatile building block.[2]
Applications in Medicinal Chemistry
7-Oxa-4-azaspiro[2.5]octane hydrochloride is primarily utilized as a key intermediate and building block in drug discovery programs.[2] Its value lies in its ability to introduce a rigid, 3D motif into a larger molecule. While specific applications for this exact isomer are proprietary, the utility of the closely related 4-oxa-7-azaspiro[2.5]octane scaffold is well-documented in patent literature, indicating the potential therapeutic areas for this compound class.
-
Neurodegenerative Diseases: The isomer is used as an intermediate in the preparation of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[11]
-
Metabolic and Inflammatory Diseases: It is a precursor for GPR43 receptor agonists, which have potential applications in treating diabetes, obesity, and inflammatory bowel disease.[11]
-
Autoimmune Disorders: The scaffold is also used to synthesize Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a target for various autoimmune and inflammatory conditions.[11]
The presence of the secondary amine and the defined exit vectors from the spirocyclic core allow for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.
Safety, Handling, and Storage
As a chemical intermediate, 7-Oxa-4-azaspiro[2.5]octane hydrochloride must be handled with appropriate precautions.
Table 4: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3][7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][5][12][13] |
Recommended Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield at all times.[4][12]
-
Dispensing: When weighing or transferring the solid material, use procedures that minimize dust generation.[12]
-
Spill Response: In case of a minor spill, decontaminate the area. Sweep up the solid material carefully, place it in a sealed container for disposal, and wash the area with water. Avoid generating dust during cleanup.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]
Conclusion
7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3) is a structurally compelling spirocyclic building block with significant potential for application in medicinal chemistry. Its rigid, three-dimensional framework offers a strategic advantage for developing novel therapeutics with improved physicochemical and pharmacological properties. While a complete public dataset on its experimental properties and synthesis is not yet available, analysis of related compounds provides a strong foundation for its effective use in research and development. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 7-Oxa-4-azaspiro[2.5]octane hydrochloride | 218595-22-3 - Sigma-Aldrich.
- 7-oxa-4-azaspiro[2.5]octane hydrochloride - Advanced ChemBlocks.
- 7-Oxa-4-Azaspiro[2.5]octane hydrochloride - AK Scientific, Inc.
- 218595-22-3 7-Oxa-4-Azaspiro[2.5]octane hydrochloride AKSci 3739AJ - AK Scientific, Inc.
- 7-Oxa-4-azaspiro[2.5]octane hydrochloride - Apollo Scientific.
- 218595-22-3 | CAS D
- SAFETY D
- 4-oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0 - Sigma-Aldrich.
- 218595-22-3 | 7-Oxa-4-azaspiro[2.5]octane hydrochloride - ChemScene.
- 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO) - PubChemLite.
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- 7-Oxa-4-azaspiro[2.5]octane | 126616-59-9 - Benchchem.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 7-Oxa-4-azaspiro[2.5]octane | 126616-59-9 | Benchchem [benchchem.com]
- 3. 7-Oxa-4-azaspiro[2.5]octane hydrochloride | 218595-22-3 [sigmaaldrich.com]
- 4. 7-oxa-4-azaspiro[2.5]octane hydrochloride 97% | CAS: 218595-22-3 | AChemBlock [achemblock.com]
- 5. aksci.com [aksci.com]
- 6. 218595-22-3 7-Oxa-4-Azaspiro[2.5]octane hydrochloride AKSci 3739AJ [aksci.com]
- 7. 4-oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 10. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
